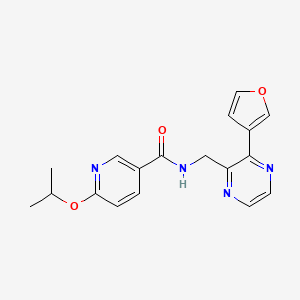

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-6-isopropoxynicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Furan derivatives are planar five-member heterocyclic compounds with 4 carbon atoms and 1 oxygen atom. They are constituents of several important natural products, including furanoflavonoid, furanolactones, furanocoumarins, and many natural terpenoids . Pyrazin compounds, on the other hand, have gained significant attention in scientific research due to their potential therapeutic applications.

Synthesis Analysis

Furan derivatives can be synthesized via a catalyst-free, one-pot multicomponent reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide . Pyrazin compounds can be synthesized by acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol .Molecular Structure Analysis

The molecular structure of furan derivatives and pyrazin compounds is unique and valuable for scientific research, particularly in drug discovery and material synthesis.Chemical Reactions Analysis

Furan derivatives and pyrazin compounds can undergo a series of simultaneous multi bond-forming reactions which enable construction of structurally diverse compounds through combinatorial interactions between simple starting materials .Physical and Chemical Properties Analysis

Furan is a non-polar aromatic compound and the presence of the ether oxygen adds polarity as well as the potential for hydrogen bonding. This improves pharmacokinetic characteristics of lead molecules and is used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .Wissenschaftliche Forschungsanwendungen

Furan and Pyrazine Derivatives in Scientific Research

Alkaloids and Potential Antiviral Agents

Research on compounds derived from the mangrove-derived actinomycete Jishengella endophytica revealed new alkaloids with potential antiviral activities against the influenza A virus subtype H1N1, suggesting a promising avenue for developing new antiviral drugs (Wang et al., 2014).

Cytotoxic Derivatives for Cancer Research

A study on the fungus Phellinus igniarius led to the identification of cytotoxic derivatives with selective efficacy against certain cancer cell lines, indicating the role of furan derivatives in cancer research (Mo et al., 2004).

Seed Germination Stimulants

The synthesis of 3-methyl-2H-furo[2,3-c]pyran-2-one, a compound responsible for promoting seed germination in various plant species, underscores the ecological and agricultural significance of furan derivatives (Flematti et al., 2005).

Antiviral and Antifungal Activities

Conversion of furanones to other heterocyclic systems showed promising antiviral and antifungal activities, illustrating the potential of such compounds in developing antimicrobial agents (Hashem et al., 2007).

Herbicidal and Antifungal Applications

Novel N-(3-furan-2-yl-1-phenyl-1H-pyrazol-5-yl) amides derivatives were synthesized and evaluated for their herbicidal and antifungal activities, demonstrating the utility of furan and pyrazine derivatives in pest control (Huo et al., 2016).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The high therapeutic properties of the furan related drugs have encouraged medicinal chemists to synthesize a large number of novel chemotherapeutic agents . The future of furan derivatives and pyrazin compounds lies in their potential applications in various fields, including medicinal chemistry, drug discovery, and material synthesis.

Eigenschaften

IUPAC Name |

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-6-propan-2-yloxypyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3/c1-12(2)25-16-4-3-13(9-21-16)18(23)22-10-15-17(20-7-6-19-15)14-5-8-24-11-14/h3-9,11-12H,10H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFFMCNDTLMZSAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC=C(C=C1)C(=O)NCC2=NC=CN=C2C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-METHYL-6-{[1-(4-PHENYLOXANE-4-CARBONYL)PIPERIDIN-4-YL]OXY}PYRIDINE](/img/structure/B2731671.png)

![N-(2,4-dimethylphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2731672.png)

![4-ETHOXY-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE](/img/structure/B2731673.png)

![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2731677.png)

![5-(4-fluorophenyl)sulfonyl-6-imino-7-(2-methoxyethyl)-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B2731679.png)

![4-(benzenesulfonyl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2731680.png)

![ETHYL 2-[3-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)PROPANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B2731681.png)

![N-[(3-methoxyphenyl)methyl]-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2731684.png)

![[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2731686.png)